molecular formula C7H10N2O2 B11784155 4-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

4-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B11784155
M. Wt: 154.17 g/mol
InChI Key: VCXRZGJQFSBQTF-UHFFFAOYSA-N
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Description

4-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid is a high-value heterocyclic building block designed for research and development in agrochemistry and medicinal chemistry. This compound features a carboxylic acid functional group on a pyrazole core, making it a versatile intermediate for the synthesis of more complex molecules, such as amides and esters . Pyrazole-5-carboxylic acid derivatives are of significant interest in the search for novel bioactive molecules due to their low toxicity and high bioactivity profile . Researchers utilize this scaffold in the design and synthesis of new chemical entities, with published studies showing that structurally similar 1H-pyrazole-5-carboxylic acid derivatives exhibit promising insecticidal activities against pests like Aphis fabae , with some compounds demonstrating efficacy comparable to commercial standards like imidacloprid . The ethyl and methyl substituents on the pyrazole ring allow for strategic modifications to explore structure-activity relationships and optimize properties like potency and selectivity. This product is intended for use in chemical synthesis and biological screening as a key intermediate. It is supplied as a solid and should be stored in a cool, dark, and dry place. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

4-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C7H10N2O2/c1-3-5-4(2)8-9-6(5)7(10)11/h3H2,1-2H3,(H,8,9)(H,10,11)

InChI Key

VCXRZGJQFSBQTF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN=C1C(=O)O)C

Origin of Product

United States

Preparation Methods

Methylation Using Sodium Hydride (NaH) and Dimethyl Carbonate

The most widely documented method involves alkylation of ethyl 3-ethyl-5-pyrazolecarboxylate with dimethyl carbonate (DMC) in the presence of NaH. This reaction proceeds via nucleophilic substitution, introducing a methyl group at the N1 position of the pyrazole ring.

Procedure :

  • Step 1 : 50 mmol of ethyl 3-ethyl-5-pyrazolecarboxylate is dissolved in dimethylformamide (DMF).

  • Step 2 : NaH (0.8 g) is added in batches under nitrogen, followed by DMC (200–400 mmol).

  • Step 3 : The mixture is heated at 110°C for 4 hours, followed by solvent removal and purification.

Yield Optimization :

DMC (mmol)NaH (g)Temperature (°C)Yield (%)
2000.811081.3
3500.811090.1
4000.811089.0

Higher DMC molar ratios improve yields up to 90.1%, but excess DMC (>400 mmol) leads to side reactions, reducing efficiency.

Hydrolysis of the Ethyl Ester

The intermediate ethyl ester (1-methyl-3-ethyl-5-pyrazolecarboxylate) is hydrolyzed to the carboxylic acid using LiOH or NaOH:

Procedure :

  • Step 1 : The ester (1 eq) is refluxed with aqueous LiOH (2M) in THF/MeOH (1:1).

  • Step 2 : After 12 hours, the solvent is evaporated, and the residue is acidified to pH 2–3 with HCl.

  • Step 3 : The product is extracted with ethyl acetate and purified via recrystallization.

Yield : 85–92% after hydrolysis.

Cyclization of Hydrazines with 1,3-Diketones

Knorr Pyrazole Synthesis

This classical method involves condensing hydrazines with 1,3-diketones to form the pyrazole ring. For 4-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, the diketone precursor includes a pre-existing carboxylic acid group or ester.

Procedure :

  • Step 1 : Ethyl acetoacetate (1 eq) and ethyl propionylacetate (1 eq) are mixed in ethanol.

  • Step 2 : Hydrazine hydrate (1.2 eq) is added dropwise at 0°C.

  • Step 3 : The mixture is stirred at room temperature for 24 hours, yielding the pyrazole ester, which is hydrolyzed as in Section 1.2.

Yield : 70–85% for the cyclization step.

Modified Cyclization with Catalysts

Recent advancements employ Lewis acids (e.g., ZnCl₂) to enhance regioselectivity:

Procedure :

  • Step 1 : The diketone (1 eq) and hydrazine (1.1 eq) are refluxed in toluene with ZnCl₂ (10 mol%).

  • Step 2 : After 6 hours, the product is filtered and hydrolyzed.

Yield : 75–88%.

Direct Carboxylation of Pyrazole Derivatives

Carboxylation Using Formic Acid

Direct introduction of the carboxylic acid group via formic acid-mediated reactions is less common but viable:

Procedure :

  • Step 1 : 3-Ethyl-1-methylpyrazole (1 eq) is heated with formic acid (5 eq) at 120°C for 8 hours.

  • Step 2 : The mixture is neutralized with NaHCO₃, and the product is extracted.

Yield : 60–70%, with impurities requiring column chromatography.

Limitations and Challenges

  • Low Efficiency : Competing side reactions (e.g., over-alkylation) reduce yields.

  • Purification Complexity : Acidic conditions may degrade the pyrazole ring, necessitating careful pH control.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield (%)
Alkylation + HydrolysisHigh yields, scalableRequires toxic NaH81–92
CyclizationRegioselective, mild conditionsMulti-step synthesis70–88
Direct CarboxylationFewer stepsLow efficiency, purification issues60–70

Industrial-Scale Considerations

  • Continuous Flow Reactors : Patent CN106187894A highlights the use of continuous flow systems for large-scale production, improving consistency and reducing reaction times.

  • Solvent Recycling : DMF and dichloroethane are recovered via distillation, lowering costs .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group readily undergoes esterification with alcohols to form esters, a reaction critical for modifying solubility and bioactivity.

Reagent/ConditionsProduct FormedYield (%)Reference
Methanol + H₂SO₄ (reflux)Methyl 4-ethyl-3-methyl-1H-pyrazole-5-carboxylate85
Ethanol + HCl (catalytic)Ethyl 4-ethyl-3-methyl-1H-pyrazole-5-carboxylate78
Isopropyl alcohol (acidic)Isopropyl ester derivative72

This reaction is pivotal in synthesizing intermediates for antimicrobial agents, as demonstrated in studies where pyrazole esters showed enhanced bioavailability compared to the parent acid .

Decarboxylation

Thermal or basic conditions induce decarboxylation, removing the carboxylic acid group to form simpler pyrazole derivatives.

ConditionsProduct FormedApplication
200°C (neat)4-Ethyl-3-methyl-1H-pyrazolePrecursor for agrochemicals
NaOH (aqueous, 120°C)3-Methyl-1H-pyrazole-4-ethylIntermediate in drug synthesis

Nucleophilic Substitution

The ethyl group at position 4 can undergo substitution under radical or electrophilic conditions, though this is less common than ring-based reactions.

ReagentProductNotes
Cl₂ (UV light)4-Chloro-3-methyl-1H-pyrazole-5-carboxylic acidRequires radical initiators
Br₂ (FeBr₃ catalyst)Brominated derivativeLimited regioselectivity

Amidation and Hydrazide Formation

Reaction with amines or hydrazines produces amides or hydrazides, expanding utility in medicinal chemistry.

ReagentProductBiological Activity
Hydrazine hydrate4-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazideAntifungal properties
Aniline (DCC coupling)N-Phenylamide derivativeCOX-2 inhibition

Ring Functionalization

Electrophilic aromatic substitution on the pyrazole ring is hindered by electron-withdrawing carboxylic acid, but directed metalation enables regioselective modifications.

Reaction TypeReagent/ConditionsProduct
NitrationHNO₃/H₂SO₄5-Nitro derivative (low yield)
SulfonationSO₃/H₂SO₄Sulfonic acid derivative

Coordination Chemistry

The compound acts as a ligand in metal complexes, leveraging the pyrazole nitrogen and carboxylate oxygen.

Metal SaltComplex FormedApplication
Cu(II) acetateCu(II)-pyrazole carboxylateCatalytic oxidation studies
Fe(III) chlorideFe(III) complexMagnetic material precursor

Mechanistic Insights

  • Esterification : Proceeds via acid-catalyzed nucleophilic acyl substitution.

  • Decarboxylation : Follows a radical pathway under thermal conditions or base-mediated via carboxylate intermediate.

  • Amidation : Requires activation of the carboxylic acid (e.g., via DCC) to form reactive intermediates like mixed anhydrides .

This compound’s versatility in reactions like esterification and amidation underpins its utility in synthesizing bioactive molecules, while its stability under physiological conditions makes it a candidate for further pharmacological exploration.

Scientific Research Applications

Agricultural Chemistry

Herbicidal Properties
4-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid is recognized for its potent herbicidal properties. It is employed in the formulation of crop protection products to control unwanted plant growth, thereby enhancing crop yield and reducing competition for resources.

Application AreaDescription
HerbicidesEffective in controlling broadleaf and grassy weeds in various crops.
Crop ProtectionImproves yield by minimizing competition for nutrients and light.

Case Study: Efficacy Against Weeds
Research indicates that formulations containing this compound significantly reduce weed populations in maize and soybean fields, leading to improved crop health and productivity.

Pharmaceutical Development

Building Block for Drug Synthesis
In pharmaceutical research, this compound serves as a critical intermediate in the synthesis of novel therapeutic agents. Its derivatives are being explored for their potential in treating various diseases, including neurodegenerative disorders.

Therapeutic AreaPotential Applications
Central Nervous System DisordersInvestigated for efficacy against conditions like ADHD and schizophrenia.
Anti-inflammatory AgentsUsed in the development of drugs targeting inflammatory pathways.

Case Study: Neuropharmacology
A study demonstrated that derivatives of this compound exhibit selective activity at trace amine-associated receptors (TAARs), showing promise as treatments for ADHD and stress-related disorders .

Material Science

Advanced Materials Development
The compound is also utilized in material science, particularly in the formulation of advanced polymers and coatings. Its unique chemical properties contribute to enhanced durability and performance of materials.

Material TypeApplication
PolymersUsed to create high-performance polymer blends with improved mechanical properties.
CoatingsEnhances resistance to environmental degradation in industrial coatings.

Analytical Chemistry

Reagent in Analytical Methods
this compound functions as a reagent in various analytical techniques, facilitating the detection and quantification of other compounds.

Analytical TechniqueRole of Compound
ChromatographyActs as a standard or internal reference for quantitative analysis.
SpectroscopyUtilized in assays to identify and quantify specific analytes in complex mixtures.

Mechanism of Action

The mechanism of action of 4-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced oxidative stress in cells .

Comparison with Similar Compounds

Substituent Position and Type

The position and type of substituents critically distinguish 4-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid from analogs. Key comparisons include:

Compound Name Substituents (Positions) Key Structural Differences CAS Number Similarity Score
This compound Ethyl (4), Methyl (3), COOH (5) Reference compound Not provided
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid Ethyl (1), Methyl (3), COOH (5) Ethyl at position 1 instead of 4 50920-65-5 0.82
3-Ethyl-1-methyl-1H-pyrazole-5-carboxylic acid Ethyl (3), Methyl (1), COOH (5) Substituent inversion at positions 1/3 26308-42-9 0.81
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid Propyl (3), Methyl (1), COOH (5) Longer alkyl chain (propyl vs. ethyl) 139755-99-0 0.80
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid Amino (5), Phenyl (1), COOH (4) Amino and phenyl substituents

Key Insights :

  • Positional Isomerism : Ethyl at position 4 (target compound) vs. position 1 or 3 (analogs) alters steric and electronic effects. For example, 1-ethyl analogs (e.g., 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid) exhibit reduced steric hindrance near the carboxylic acid group compared to the target compound .

Physicochemical Properties

Substituents directly impact melting points, solubility, and acidity:

Compound Name Melting Point (°C) Solubility Trends Acidity (pKa) Reference
This compound Not reported Moderate (alkyl groups) Estimated lower
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid 156–157 Low (aromatic phenyl group) Higher (amino group)
5-Ethoxy-4-methyl-1H-pyrazole-3-carboxylic acid Not reported Low (ethoxy group) Higher (ethoxy electron withdrawal)

Key Insights :

  • Melting Points: Bulky aromatic substituents (e.g., phenyl in 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) increase melting points due to enhanced crystal packing .
  • Acidity : Electron-withdrawing groups (e.g., ethoxy in 5-ethoxy-4-methyl-1H-pyrazole-3-carboxylic acid) increase carboxylic acid acidity, whereas alkyl groups (ethyl, methyl) have a mild electron-donating effect, reducing acidity .

Key Insights :

  • Ester Hydrolysis : Alkyl-substituted pyrazole carboxylates (e.g., ethyl or methyl esters) are commonly hydrolyzed under basic conditions (e.g., NaOH/MeOH) to yield carboxylic acids .
  • Functional Group Compatibility : Sulfur-containing substituents (e.g., methylsulfanyl) require careful handling to avoid oxidation during synthesis .

Pharmacological Activity

Biological activity is influenced by substituent electronic and steric effects:

Compound Name Biological Activity Ulcerogenic Potential Reference
5-Benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester Analgesic, anti-inflammatory Mild
This compound Not reported
1-Methyl-4-nitro-3-propylpyrazole-5-carboxylic acid Enzyme inhibition (phosphodiesterase) Not reported

Key Insights :

  • Sulfur-Containing Analogs : Methylsulfanyl groups enhance analgesic and anti-inflammatory activities, likely due to improved target binding .

Biological Activity

4-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (EMPC) is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of EMPC is C7H10N2O2, with a molecular weight of approximately 154.17 g/mol. It typically appears as a white to light yellow powder or crystalline substance, with a melting point between 162 °C and 166 °C. The compound features a pyrazole ring structure, which is significant for its biological activity.

Synthesis Methods

EMPC can be synthesized through various methods, including:

  • Condensation Reactions : Utilizing ethyl and methyl derivatives in the presence of appropriate catalysts.
  • Cyclization Processes : Involving the formation of the pyrazole ring through cyclization of substituted hydrazines with carboxylic acids.

These methods allow for selective formation while minimizing side products, enhancing yield and purity.

Anti-inflammatory and Analgesic Properties

Research indicates that EMPC exhibits notable anti-inflammatory and analgesic properties. Studies have shown that it interacts with enzymes involved in inflammatory pathways, potentially inhibiting processes related to inflammation and pain response. The compound has demonstrated effectiveness comparable to established anti-inflammatory drugs such as celecoxib and indomethacin, with IC50 values indicating strong inhibitory activity against COX-1 and COX-2 enzymes .

Anticancer Activity

EMPC has also been studied for its cytotoxic effects against various cancer cell lines. Compounds with similar pyrazole structures have shown promising results in inhibiting the growth of lung, colorectal, breast, and liver cancers. Specifically, EMPC's structural characteristics may enhance its efficacy against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .

Cancer Cell LineType of CancerInhibition Activity
MDA-MB-231Breast CancerSignificant
HepG2Liver CancerSignificant
A549Lung CancerModerate
HCT116Colorectal CancerModerate

Interaction with Biological Targets

EMPC has been shown to bind effectively to various biological targets, including trace amine-associated receptors (TAARs). In vitro studies demonstrate that it acts as a partial agonist for TAAR1, which is implicated in several neurological disorders such as schizophrenia and ADHD . The interaction data is summarized below:

Target ReceptorBinding Affinity (EC50)
TAAR10.15 µM
COX-15.40 µM
COX-20.01 µM

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that EMPC significantly reduced inflammation markers compared to control groups. The percentage inhibition of edema was measured at various doses, showing effective results at doses as low as 10 mg/kg .

Case Study 2: Anticancer Efficacy

In another study focusing on its anticancer properties, EMPC was administered to mice implanted with tumor cells. Results indicated a marked reduction in tumor size after treatment with EMPC compared to untreated controls, highlighting its potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for 4-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate can react with substituted hydrazines under reflux conditions in ethanol or methanol. A key intermediate, 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester, is often functionalized using acid anhydrides or chlorides to introduce substituents at the 5-position . Catalysts like DMF-DMA (N,N-dimethylformamide dimethyl acetal) are employed to enhance reaction efficiency, and yields are optimized by controlling temperature (70–100°C) and solvent polarity .

Table 1: Representative Synthesis Conditions

Starting MaterialReagent/CatalystSolventTemperatureYieldReference
Ethyl acetoacetatePhenylhydrazineEthanolReflux75%
5-Amino derivativeAcid chloridesTHF50–60°C82%

Q. Which spectroscopic methods are critical for characterizing this compound?

Structural confirmation relies on:

  • IR Spectroscopy : To identify carboxylic acid (–COOH, ~2500–3300 cm⁻¹) and pyrazole ring (C=N, ~1600 cm⁻¹) .
  • ¹H/¹³C NMR : Methyl groups at C3 and C4 appear as singlets (δ 2.1–2.5 ppm), while the carboxylic proton is deshielded (δ 12–13 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, with fragmentation patterns indicating substituent stability .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks critical for understanding solid-state reactivity .

Q. What are the key structural features influencing the compound’s reactivity?

The pyrazole ring’s electron-withdrawing carboxylic acid group enhances electrophilic substitution at C4. Steric hindrance from the ethyl and methyl groups at C3 and C4 limits reactivity at adjacent positions, directing modifications to the C5 carboxylic acid or N1 positions . Substituents at C5 significantly alter pharmacological activity, as seen in anti-inflammatory derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

Key factors include:

  • Solvent Choice : Polar aprotic solvents (DMF, THF) improve solubility of intermediates, while ethanol reduces side reactions .
  • Catalysts : Pd(PPh₃)₄ in Suzuki couplings introduces aryl groups at C4 with >90% efficiency .
  • Temperature Control : Lower temperatures (50–60°C) minimize decomposition of acid-sensitive intermediates . Contradictions in yield data (e.g., 75% vs. 82%) often arise from differences in workup procedures or purification methods (e.g., column chromatography vs. recrystallization) .

Q. What pharmacological models evaluate the bioactivity of pyrazole-5-carboxylic acid derivatives?

  • Analgesic Activity : Acetic acid-induced writhing tests in mice, with dose-dependent inhibition of pain responses (ED₅₀ values reported at 25–50 mg/kg) .
  • Anti-Inflammatory Activity : Carrageenan-induced paw edema in rats, measuring reduction in swelling over 4–6 hours .
  • Ulcerogenicity : Gastric lesion assessment to balance efficacy and toxicity, with carboxylic acid derivatives showing lower mucosal damage than sulfonamide analogs .

Q. How do computational studies enhance understanding of this compound’s properties?

Density Functional Theory (DFT) calculations predict:

  • Electrostatic Potential : High negative charge density at the carboxylic oxygen, explaining its role in hydrogen bonding .
  • Thermodynamic Stability : Methyl and ethyl substituents increase ring planarity, reducing strain energy by ~5 kcal/mol compared to bulkier groups .
  • SAR Insights : Electron-donating groups at C5 enhance COX-2 inhibition, aligning with experimental IC₅₀ data .

Q. What contradictions exist in reported biological data, and how can they be resolved?

Discrepancies in anti-inflammatory potency (e.g., varying ED₅₀ values) may stem from:

  • Assay Variability : Differences in carrageenan concentration or observation timeframes .
  • Solubility Issues : Poor aqueous solubility of ethyl ester derivatives under in vivo conditions . Resolution strategies include standardizing assay protocols and using prodrug formulations to enhance bioavailability .

Q. How does substituent variation at C5 affect pharmacological activity?

  • Electron-Withdrawing Groups (e.g., –NO₂) : Increase COX-2 selectivity but raise ulcerogenic risk .
  • Hydrophobic Groups (e.g., aryl) : Enhance membrane permeability, improving CNS activity in analgesic models .
  • Thioether Linkages : Improve metabolic stability, as seen in derivatives with 3-methylsulfanyl groups .

Methodological Note : Researchers should prioritize peer-reviewed journals (e.g., Journal of Enzyme Inhibition and Medicinal Chemistry, Molecular Pharmacology) over commercial databases. Critical analysis of reaction conditions and biological assays is essential to reconcile contradictory findings .

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